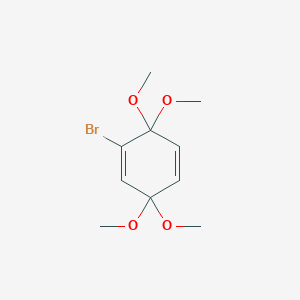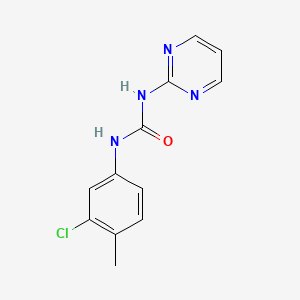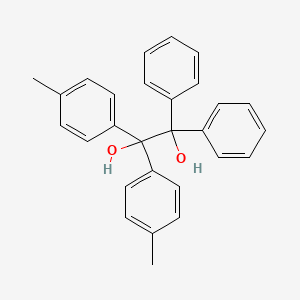
1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- is a chemical compound with the molecular formula C10H15BrO4 It is a derivative of cyclohexadiene, featuring bromine and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- typically involves the bromination of 1,4-Cyclohexadiene followed by the introduction of methoxy groups. The reaction conditions often require a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4). The methoxylation step can be achieved using methanol in the presence of a strong acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various methoxy-substituted cyclohexadienes, while oxidation can produce cyclohexadienones.
Aplicaciones Científicas De Investigación
1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- involves its interaction with molecular targets through its bromine and methoxy groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s reactivity is influenced by the electron-donating effects of the methoxy groups and the electron-withdrawing effect of the bromine atom.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Cyclohexadiene, 3,3,6,6-tetramethoxy-: Similar in structure but lacks the bromine atom.
1,4-Cyclohexadiene, 1-chloro-3,3,6,6-tetramethoxy-: Similar but contains a chlorine atom instead of bromine.
1,4-Cyclohexadiene, 1-iodo-3,3,6,6-tetramethoxy-: Similar but contains an iodine atom instead of bromine.
Uniqueness
1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
60316-51-0 |
|---|---|
Fórmula molecular |
C10H15BrO4 |
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
1-bromo-3,3,6,6-tetramethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C10H15BrO4/c1-12-9(13-2)5-6-10(14-3,15-4)8(11)7-9/h5-7H,1-4H3 |
Clave InChI |
NVIMOSRVNZYMJZ-UHFFFAOYSA-N |
SMILES canónico |
COC1(C=CC(C(=C1)Br)(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)
![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)


![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)
